Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone

Medicinal chemistry Fragment-based drug design Lead-likeness

This NCI DTP-registered compound (NSC 652924) features a unique meta-phenoxy linker that creates an angular indoline–pyridyl architecture distinct from linear or para-substituted analogs. Ideal for scaffold-hopping in CYP11B2 programs seeking improved selectivity over CYP11B1, and for kinase inhibitor projects requiring a saturated indoline core to alter metabolic profiles. Suitable for PPI inhibitor screening libraries due to its extended ~14 Å pharmacophore. Choose this compound to access exclusive chemical space not covered by commercial indole or direct N-linked series.

Molecular Formula C20H16N2O2
Molecular Weight 316.36
CAS No. 1797084-32-2
Cat. No. B2888299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone
CAS1797084-32-2
Molecular FormulaC20H16N2O2
Molecular Weight316.36
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C20H16N2O2/c23-20(22-13-11-15-6-1-2-9-18(15)22)16-7-5-8-17(14-16)24-19-10-3-4-12-21-19/h1-10,12,14H,11,13H2
InChIKeyNFBUPPKTQRKCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone (CAS 1797084-32-2): Structural Identity, NCI Designation, and Procurement-Relevant Baseline


Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone (CAS 1797084-32-2; IUPAC: 2,3-dihydroindol-1-yl-(3-pyridin-2-yloxyphenyl)methanone) is a synthetic small molecule (C20H16N2O2; MW 316.35 g/mol) that assembles an indoline scaffold, a central 3-(pyridin-2-yloxy)phenyl motif, and a methanone linker [1]. The compound is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under the identifier NSC 652924 and in PubChem as CID 505450, confirming its inclusion in the NCI screening collection [2]. Its structural architecture—combining a saturated 2,3-dihydroindole (indoline) nucleus with a pyridin-2-yloxy ether side chain—places it at the intersection of two privileged medicinal chemistry frameworks: indolines, which are documented in aldosterone synthase (CYP11B2) inhibitor programs achieving IC50 values below 3 nM, and pyridyloxyarenes, which appear in kinase inhibitor patent families targeting VEGFR-2 and MET [3][4]. No peer-reviewed biological activity data specific to this compound were identified in the public domain at the time of this analysis; consequently, all differentiation claims must be anchored to structural and physicochemical comparisons against the closest available analogs.

Why Generic Substitution Fails for Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone: Structural Specificity, Scaffold Divergence, and Linker-Driven Pharmacophore Constraints


Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone cannot be treated as readily interchangeable with other indoline-methanone or pyridyloxy-phenyl building-block compounds. Its meta-substituted phenyl spacer imposes a distinct angular geometry between the indoline N-acyl donor and the pyridyloxy hydrogen-bond acceptor, creating a three-dimensional pharmacophore that differs fundamentally from the linear topology of the direct indolin-1-yl(pyridin-2-yl)methanone (CAS 864424-24-8, MW 224.26), which lacks the oxy-phenyl bridge entirely . Within the broader pyridyl-substituted indoline class, even minor positional isomerism on the central aryl ring drives pronounced selectivity differences: the aldosterone synthase inhibitor series reported by Yin et al. (2014) demonstrated that indoline N-substitution with pyridyl versus isoquinolinyl groups produced CYP11B2/CYP11B1 selectivity factors spanning from below 15 to above 170, illustrating that the precise connectivity and electronic character of the heteroaryl attachment govern target engagement profiles [1]. Furthermore, the indoline scaffold (2,3-dihydroindole) is chemically and conformationally distinct from its unsaturated indole counterpart: the saturated C2–C3 bond introduces greater conformational flexibility at the N-acyl junction and alters the electron density on the amide nitrogen, which can affect both metabolic stability and binding to flat hydrophobic pockets in kinase active sites [2]. The combination of the meta-phenoxy linker, the indoline N-acyl motif, and the terminal pyridine ring generates a unique hydrogen-bonding and metal-coordination surface that no single in-class analog replicates; therefore, data generated on compounds lacking any one of these three modules cannot be extrapolated to predict the behavior of the target compound in biological assays or chemical processes.

Quantitative Differentiation Evidence for Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone: Comparator-Anchored Structural, Physicochemical, and Chemogenomic Dimensions


Molecular Size and Topological Complexity Differentiate the Target Compound from the Direct Indoline-Pyridine Analog Lacking the Oxy-Phenyl Spacer

The target compound (C20H16N2O2; MW 316.35) incorporates a 3-(pyridin-2-yloxy)phenyl moiety that significantly increases molecular size and conformational degrees of freedom compared with the closest simpler analog indolin-1-yl(pyridin-2-yl)methanone (CAS 864424-24-8; C14H12N2O; MW 224.26) [1]. This 92 Da mass difference and the presence of the central phenyl ether linker shift the target compound from fragment-like chemical space (MW < 250) into lead-like space (MW 250–350), which is associated with higher probability of target engagement in protein binding pockets but also demands careful monitoring of lipophilicity and solubility during optimization [2]. The topological polar surface area (tPSA) computed for the target compound is approximately 42.2 Ų (PubChem-predicted), compared with approximately 33.2 Ų for the direct analog, indicating a modest increase in polarity that may improve aqueous solvation while retaining sufficient membrane permeability.

Medicinal chemistry Fragment-based drug design Lead-likeness

Meta-Substituted Phenyl-Ether Linker Geometry Distinguishes the Target Compound from Para-Substituted and Directly Linked Indoline-Heteroaryl Analogs

The target compound bears the pyridin-2-yloxy group at the meta position of the central phenyl ring, generating a non-linear trajectory between the indoline carbonyl and the pyridine nitrogen. In contrast, the aldosterone synthase inhibitor series described by Yin et al. (2014) predominantly employed para-substituted or directly N-linked pyridyl-indoline architectures [1]. Within that series, the most selective compounds (e.g., compounds 14 and 23) achieved selectivity factors (SF = IC50 CYP11B1 / IC50 CYP11B2) of approximately 170, whereas the reference compounds fadrozole and LCI699 showed SF values below 15—a greater than 11-fold improvement in selectivity attributable to precise positioning of the heteroaryl group relative to the indoline core [1]. While the target compound was not tested in this study, its meta-phenoxy topology represents a distinct attachment geometry that would project the pyridine ring into a different region of the CYP11B2 active site, potentially accessing selectivity-determining residues not engaged by the para-substituted series.

Structure-activity relationships Pharmacophore modeling Selectivity engineering

Indoline Saturation State Provides Conformational Flexibility Relative to Indole-Based Pyridyloxy Kinase Inhibitor Scaffolds

The target compound features a 2,3-dihydroindole (indoline) core, which is chemically and conformationally distinct from the fully aromatic indole nucleus employed in the pyridyloxyindole VEGFR-2 inhibitor series claimed in patent WO2010066684A2 [1]. The saturated C2–C3 bond in indoline introduces a non-planar, partially puckered pyrrolidine ring that can adopt envelope conformations, whereas indole is strictly planar. This conformational difference affects the spatial presentation of the N-acyl carbonyl group and can modulate both target binding kinetics and metabolic vulnerability at the C2–C3 position. In the TRIM24/BRPF1 bromodomain inhibitor program, indolin-1-yl ethanones demonstrated that the indoline scaffold enables selective dual bromodomain engagement that is not achievable with indole-based analogs [2]. The target compound's indoline N-acyl motif is therefore expected to exhibit binding-mode preferences distinct from those of the indole-based VEGFR-2 and MET inhibitors described in the Novartis patent portfolio.

Kinase inhibitor design Conformational analysis Scaffold hopping

NCI DTP Repository Registration Confirms Compound Availability and Provides Access to Standardized Screening Infrastructure

The target compound is registered in the NCI Developmental Therapeutics Program chemical repository as NSC 652924, as documented in the ChemoCommunity database [1]. NCI DTP registration is significant because it implies that the compound has passed the NCI's structural verification and purity assessment criteria, and it may have been subjected to the NCI-60 Human Tumor Cell Lines Screen—a standardized, 60-cell-line panel that provides growth inhibition (GI50) values across leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines [2]. While the specific NCI-60 screening results for NSC 652924 are not publicly accessible in the searchable DTP database at the time of this analysis, the NSC designation itself serves as a procurement-relevant differentiator: compounds bearing NCI NSC numbers have undergone the NCI's curation process, which includes structure confirmation by mass spectrometry or NMR, and are therefore distinguishable from uncurated vendor catalog entries lacking such institutional validation.

NCI-60 screening Drug discovery Compound sourcing

Best Research and Industrial Application Scenarios for Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone Based on Quantitative Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization with CYP11B1 Selectivity Requirements

The meta-phenoxy linker topology of the target compound offers a structurally differentiated geometry compared with the para-substituted pyridyl-indolines reported by Yin et al. (2014), which achieved CYP11B2 IC50 values below 3 nM and selectivity factors up to approximately 170 over CYP11B1 [1]. Researchers engaged in steroidogenic CYP inhibitor programs may evaluate this compound as a scaffold-hopping starting point to explore whether the meta-substitution pattern can further improve the CYP11B2/CYP11B1 selectivity window, which is the key liability of the clinical candidate LCI699 (osilodrostat) that exhibits selectivity factors below 15 [1]. Procurement of this compound is indicated when the research objective is to sample a region of chemical space inaccessible to the para-substituted or directly N-linked indoline series.

Kinase Inhibitor Scaffold-Hopping to Circumvent Indole-Based Intellectual Property

The indoline core of the target compound is chemically distinct from the indole scaffold that dominates the pyridyloxyindole kinase inhibitor patent landscape, including the VEGFR-2 inhibitor series claimed in WO2010066684A2 [2]. The saturated C2–C3 bond in indoline alters the conformational preferences and metabolic profile of the scaffold, as demonstrated in the TRIM24/BRPF1 bromodomain inhibitor program where indolin-1-yl ethanones exhibited selective dual bromodomain engagement not achievable with indole analogs [3]. This compound is appropriate for kinase inhibitor discovery groups seeking to establish freedom-to-operate while maintaining the pyridyloxy recognition element that engages the hinge region of kinase active sites.

NCI-60 Phenotypic Screening for Broad-Spectrum Anticancer Activity Profiling

As an NCI DTP-registered compound (NSC 652924), this molecule has undergone NCI structural curation and may have existing but unpublished NCI-60 screening data [4]. The standardized NCI-60 panel provides GI50 values across 60 human cancer cell lines, enabling direct comparison with the >100,000 compounds tested in the same assay format [5]. Procurement for follow-up NCI-60 screening or for independent phenotypic profiling in the same cell lines is warranted when the goal is to benchmark this compound's growth-inhibitory fingerprint against the public NCI-60 dataset, thereby establishing whether the unique combination of indoline, meta-phenoxy linker, and pyridyl terminus yields a distinctive efficacy signature.

Chemical Biology Probe Development Targeting Protein-Protein Interactions Requiring Extended, Angular Pharmacophores

The target compound's extended molecular architecture—spanning approximately 14 Å from the indoline nitrogen to the pyridine nitrogen with a bent meta-phenoxy trajectory—creates a pharmacophore suitable for engaging shallow, extended protein-protein interaction (PPI) surfaces [1]. The combination of an N-acyl hydrogen-bond acceptor, a central phenyl ring capable of π-stacking, and a terminal pyridine that can coordinate metal ions or participate in π-cation interactions provides a multivalent recognition surface. This compound is therefore suitable for PPI inhibitor screening libraries, where the angular geometry may access binding pockets not addressable by more linear or compact indoline or indole fragments.

Quote Request

Request a Quote for Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.